molecular formula C16H9BrCl3N B8627336 6-Bromo-2,4-dichloro-3-(4-chlorobenzyl)quinoline

6-Bromo-2,4-dichloro-3-(4-chlorobenzyl)quinoline

Cat. No. B8627336
M. Wt: 401.5 g/mol
InChI Key: JTFWMWPVGWZGKX-UHFFFAOYSA-N
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Patent
US09290476B2

Procedure details

The title compound was prepared by substituting 5-(4-chlorobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione (Intermediate 3: step a) with 2,2-dimethyl-5-(thiophen-2-ylmethyl)-1,3-dioxane-4,6-dione (Intermediate 9: step a) then following the procedure described for the preparation of 2-(4-chlorobenzyl)malonic acid (Intermediate 3: step b).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Intermediate 9
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
ClC1C=CC(CC2C(=O)OC(C)(C)OC2=O)=CC=1.BrC1C=C2C(=CC=1)N=C(Cl)C(CC1C=CC(Cl)=CC=1)=C2Cl.CC1(C)[O:46][C:45](=[O:47])[CH:44]([CH2:48][C:49]2[S:50][CH:51]=[CH:52][CH:53]=2)[C:43](=[O:54])[O:42]1>>[S:50]1[CH:51]=[CH:52][CH:53]=[C:49]1[CH2:48][CH:44]([C:45]([OH:47])=[O:46])[C:43]([OH:54])=[O:42]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(CC2C(OC(OC2=O)(C)C)=O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C2C(=C(C(=NC2=CC1)Cl)CC1=CC=C(C=C1)Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(OC(C(C(O1)=O)CC=1SC=CC1)=O)C
Step Four
Name
Intermediate 9
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C2C(=C(C(=NC2=CC1)Cl)CC1=CC=C(C=C1)Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C2C(=C(C(=NC2=CC1)Cl)CC1=CC=C(C=C1)Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC=C1)CC(C(=O)O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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